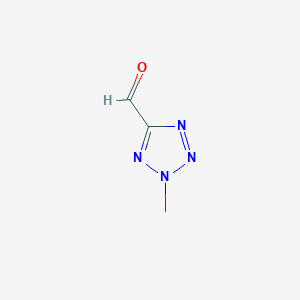

![molecular formula C13H8Cl3NO4S B2974271 4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic Acid CAS No. 327092-97-7](/img/structure/B2974271.png)

4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic Acid, also known by its CAS No. 327092-97-7, is a chemical compound with the formula C13H8Cl3NO4S . It has a molecular weight of 380.63 .

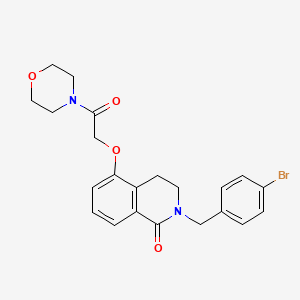

Molecular Structure Analysis

The molecular structure of 4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic Acid is complex, with multiple chlorine, nitrogen, oxygen, and sulfur atoms attached to the carbon backbone .Physical And Chemical Properties Analysis

4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic Acid is a powder at room temperature . Its boiling point and other physical properties are not specified .Applications De Recherche Scientifique

Photocatalytic Water Purification

Research has demonstrated the efficiency of photocatalytic degradation processes in purifying water contaminated with various organic compounds. For instance, a study on the purification of water using near-UV illuminated suspensions of titanium dioxide showed effective mineralization of organic pollutants like benzoic acid derivatives under sunlight, indicating the potential for similar compounds to undergo degradation in environmentally friendly water treatment processes (R. W. Matthews, 1990).

Organic Synthesis and Reactivity

Synthetic applications involving benzoic acid derivatives have been explored, showcasing their versatility in organic chemistry. For example, the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and its reactivity towards sulfur- and oxygen-containing nucleophiles highlight the manipulable nature of benzoic acid derivatives for creating pharmacologically active compounds or functional materials (P. Pouzet et al., 1998).

Environmental Impact and Degradation

Understanding the transformation mechanisms of benzoic acid derivatives in environmental processes is crucial for assessing their impact. The transformation mechanism of benzophenone-4 in chlorination disinfection processes elucidates the environmental fate of such compounds, offering insights into potential degradation pathways and the formation of by-products that may influence water safety standards (Ming Xiao et al., 2013).

Toxicity and Safety Assessment

Assessments of the toxicity of benzoic acid derivatives provide essential data for their safe use in various applications. A study on the toxicity of different benzoic acid derivatives, including chlorinated versions, in intragastric intake models, offers valuable insights into their potential health impacts, guiding their use in pharmaceuticals, food additives, or industrial processes (L. G. Gorokhova et al., 2020).

Mécanisme D'action

Target of Action

It’s known that sulfamoyl benzoic acids are often used in the synthesis of various pharmaceuticals .

Mode of Action

It’s known that sulfamoyl benzoic acids can participate in various chemical reactions, such as suzuki–miyaura cross-coupling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic Acid . These factors can include pH, temperature, presence of other chemicals, and more.

Propriétés

IUPAC Name |

4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl3NO4S/c14-8-2-4-9(15)11(6-8)17-22(20,21)12-5-7(13(18)19)1-3-10(12)16/h1-6,17H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYRUEZVHAGNDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2974188.png)

![[5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2974189.png)

![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2974197.png)

![8-(chloromethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2974199.png)

![N-(4-acetamidophenyl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2974207.png)

![1-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2974210.png)